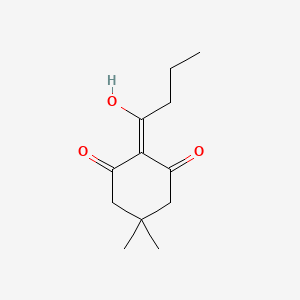
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- is an organic compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structure, which includes a cyclohexenone ring substituted with hydroxy, dimethyl, and oxobutyl groups. Its molecular formula is C12H18O3, and it is often utilized as a building block in organic synthesis due to its versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- can be achieved through several methods. One common approach involves the Knoevenagel condensation followed by a Michael addition. This method typically uses 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and an appropriate aldehyde in the presence of a base or catalyst. Various catalysts such as KF/Al2O3, SmCl3, L-lysine, CaCl2, HClO4-SiO2, and zirconium oxychloride/sodium amide have been reported to facilitate this reaction .
Industrial Production Methods
Industrial production of this compound often involves the use of scalable and efficient synthetic routes. The Knoevenagel-Michael cascade reaction is a preferred method due to its simplicity and high yield. This process can be catalyzed by recyclable heterogeneous catalysts such as silica-supported diphenic acid, making it environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides, amines, or thiols under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the carbonyl groups results in alcohols. Substitution reactions produce various substituted derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- has numerous applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which are crucial for its biological activity. The hydroxy and carbonyl groups play a significant role in these interactions, facilitating the formation of stable complexes with enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-5,5-dimethyl-2-cyclohexen-1-one: This compound shares a similar structure but lacks the oxobutyl group, making it less reactive in certain chemical reactions.
2-Cyclohexen-1-one: This simpler compound lacks the hydroxy and dimethyl groups, resulting in different reactivity and applications.
2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): This derivative is used in the synthesis of xanthenes and acridinedione derivatives, highlighting its importance in organic synthesis.
Uniqueness
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
57293-99-9 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-(1-hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H18O3/c1-4-5-8(13)11-9(14)6-12(2,3)7-10(11)15/h13H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZEHQJLUMPNSNCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=C1C(=O)CC(CC1=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


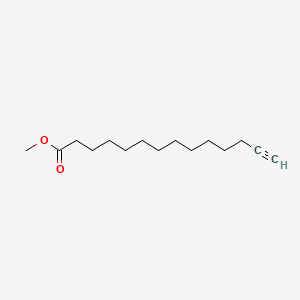
![Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14613913.png)

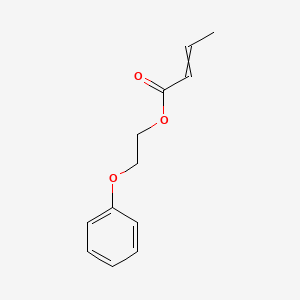
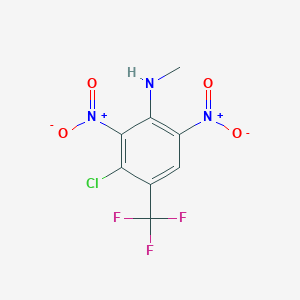
![3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one](/img/structure/B14613933.png)
![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
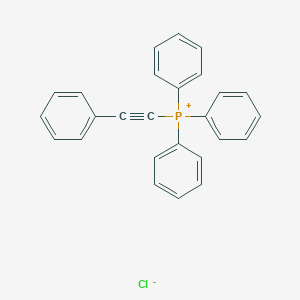
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
methanone](/img/structure/B14613998.png)

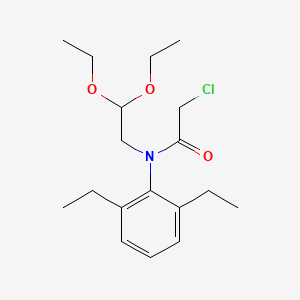
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
